[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
Overview
Description
[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is an organic compound with the molecular formula C11H16F2N2 It is a derivative of benzylamine, where the benzyl group is substituted with two fluorine atoms at the 3 and 4 positions, and the amine group is further substituted with a dimethylaminoethyl group
Scientific Research Applications
[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzyl chloride and 2-(dimethylamino)ethylamine.
Nucleophilic Substitution: The 3,4-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-(dimethylamino)ethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base and an organic solvent.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Comparison with Similar Compounds
Similar Compounds
[(3,4-Difluorophenyl)methyl]amine: Lacks the dimethylaminoethyl group, resulting in different chemical properties and applications.
[(3,4-Difluorophenyl)methyl][2-(methylamino)ethyl]amine: Similar structure but with a methylaminoethyl group instead of a dimethylaminoethyl group.
[(3,4-Difluorophenyl)methyl][2-(ethylamino)ethyl]amine: Contains an ethylaminoethyl group, leading to variations in reactivity and biological activity.
Uniqueness
[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is unique due to the presence of both fluorine atoms and the dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWXDXKVROFRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172302 | |
Record name | N2-[(3,4-Difluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926270-89-5 | |
Record name | N2-[(3,4-Difluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926270-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(3,4-Difluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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